7-methyl-1H-indazol-3-ol 7-methyl-1H-indazol-3-ol
Brand Name: Vulcanchem
CAS No.: 120277-21-6
VCID: VC20820136
InChI: InChI=1S/C8H8N2O/c1-5-3-2-4-6-7(5)9-10-8(6)11/h2-4H,1H3,(H2,9,10,11)
SMILES: CC1=C2C(=CC=C1)C(=O)NN2
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol

7-methyl-1H-indazol-3-ol

CAS No.: 120277-21-6

Cat. No.: VC20820136

Molecular Formula: C8H8N2O

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

7-methyl-1H-indazol-3-ol - 120277-21-6

Specification

CAS No. 120277-21-6
Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
IUPAC Name 7-methyl-1,2-dihydroindazol-3-one
Standard InChI InChI=1S/C8H8N2O/c1-5-3-2-4-6-7(5)9-10-8(6)11/h2-4H,1H3,(H2,9,10,11)
Standard InChI Key CJOVTXHCNDSIQZ-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)C(=O)NN2
Canonical SMILES CC1=C2C(=CC=C1)C(=O)NN2

Introduction

Chemical Structure and Properties

Structural Characteristics

7-Methyl-1H-indazol-3-ol belongs to the indazole class of heterocyclic compounds. Its structure consists of a bicyclic system with a benzene ring fused to a pyrazole ring, featuring a hydroxyl group at position 3 and a methyl group at position 7 . This compound is often referred to by its alternative name, 7-methyl-1,2-dihydroindazol-3-one, which represents its tautomeric form . The structural features of this compound can be characterized by the following parameters:

ParameterValue
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
CAS Number120277-21-6
IUPAC Name7-methyl-1,2-dihydroindazol-3-one
InChIInChI=1S/C8H8N2O/c1-5-3-2-4-6-7(5)9-10-8(6)11/h2-4H,1H3,(H2,9,10,11)
InChIKeyCJOVTXHCNDSIQZ-UHFFFAOYSA-N
SMILESCC1=C2C(=CC=C1)C(=O)NN2

Tautomerism

An important characteristic of 7-methyl-1H-indazol-3-ol is its tautomeric nature. The compound exists in equilibrium between the hydroxy form (7-methyl-1H-indazol-3-ol) and the keto form (7-methyl-1,2-dihydroindazol-3-one) . This tautomerism has significant implications for its reactivity, solubility, and biological activities. The keto-enol tautomerism affects hydrogen bonding patterns and can influence how the molecule interacts with target proteins in biological systems.

Synthesis Methods

Sonogashira Coupling Approach

One approach that has been used for synthesizing indazole derivatives involves the Sonogashira coupling reaction, particularly for alkynylindazoles. This method employs palladium and copper catalysts to form carbon-carbon bonds between terminal alkynes and aryl halides.

Cyclization Reactions

Several cyclization methods have been reported for the synthesis of indazole derivatives, as summarized by recent literature :

Synthetic ApproachKey ReagentsStarting MaterialsReference
Intramolecular C-H aminationPalladium catalystAminohydrazones
Direct aryl C-H aminationIodine, KI, NaOAcDiaryl ketone hydrazones
Oxidative cyclizationPIFAArylhydrazones
Cu2O-mediated cyclizationCu2Oo-haloaryl N-sulfonylhydrazones
Cu(OAc)2-catalyzed cyclizationCu(OAc)2·H2Oo-haloaryl N-sulfonylhydrazones

Specific Approaches for 3-Hydroxy Indazoles

For the synthesis of 3-hydroxy indazoles like 7-methyl-1H-indazol-3-ol, a particularly relevant method involves the Cu(OAc)2-mediated N-N bond formation using oxygen as the oxidant . This approach often utilizes o-aminobenzonitriles and organometallic reagents to form ketimine intermediates, which then undergo cyclization to form the desired indazole structures.

Optimization Strategies

Optimization of the synthetic routes for 7-methyl-1H-indazol-3-ol would likely focus on improving yield, reducing reaction steps, and enhancing selectivity. Factors such as catalyst selection, solvent systems, and reaction conditions would be critical considerations in developing efficient synthetic methodologies for this compound.

Biological Activities and Applications

Medicinal Chemistry Significance

The indazole scaffold represents one of the most important heterocyclic systems in drug discovery and development . Compounds containing the indazole core, including derivatives like 7-methyl-1H-indazol-3-ol, have shown a wide range of biological activities, making them valuable structural motifs in medicinal chemistry.

Biological ActivityMechanismRelevant Features
Anti-inflammatoryUnknownIndazole core structure
AnticancerPotential inhibition of cancer cell proliferationHydroxyl group at position 3
AntimicrobialUnknownIndazole scaffold
Enzyme inhibitionInteraction with target proteinsCombined effects of methyl and hydroxyl substituents

Indazoles as Bioisosteres

A significant aspect of 7-methyl-1H-indazol-3-ol and related compounds is their potential use as bioisosteres for indole rings in drug design. Bioisosteres are structural units that can replace each other while maintaining similar biological effects, allowing medicinal chemists to optimize drug candidates by improving properties such as metabolic stability, bioavailability, or target selectivity.

Research Findings and Future Directions

Structure-Activity Relationships

The unique structural features of 7-methyl-1H-indazol-3-ol, particularly the hydroxyl group at position 3 and the methyl group at position 7, likely influence its interactions with biological targets. These substituents can affect:

  • Hydrogen bonding capabilities

  • Lipophilicity and membrane permeability

  • Binding affinity to target proteins

  • Metabolic stability and clearance

Challenges and Opportunities

The development of 7-methyl-1H-indazol-3-ol and its derivatives as potential therapeutic agents faces several challenges:

  • Limited synthetic accessibility and scalability

  • Incomplete understanding of structure-activity relationships

  • Potential off-target effects

  • Development of improved synthetic methodologies

  • Detailed investigation of biological activities

  • Structure-based design of more potent and selective derivatives

Analytical Characterization

Chromatographic Analysis

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) would be essential for monitoring reaction progress, assessing purity, and separating 7-methyl-1H-indazol-3-ol from its synthetic intermediates and potential by-products.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator